An In-Depth Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride
An In-Depth Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1432678-60-8
Abstract
This technical guide provides a comprehensive overview of 1-Azaspiro[4.6]undecane hydrochloride (CAS No. 1432678-60-8), a spirocyclic amine of increasing interest within medicinal chemistry and drug discovery. Due to the limited availability of specific published data for this particular hydrochloride salt, this guide synthesizes foundational knowledge of the 1-azaspiro[4.6]undecane scaffold with comparative analysis of structurally related compounds. The guide covers putative synthetic strategies, predicted physicochemical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols. The objective is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and utilization in research and development programs.
Introduction: The Significance of the Azaspiro[4.6]undecane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved target selectivity, enhanced metabolic stability, and more favorable physicochemical properties such as solubility. The azaspiro[4.6]undecane core, which features a five-membered pyrrolidine or piperidine ring fused to a seven-membered cycloheptane ring through a spiro junction, represents a valuable scaffold for the design of novel therapeutic agents. The nitrogen atom within the ring system provides a key site for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.
This guide focuses on the hydrochloride salt of 1-Azaspiro[4.6]undecane, a form that typically enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1432678-60-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₂₀ClN | Inferred from structure |
| Molecular Weight | 189.73 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (Predicted) | Inferred from hydrochloride salt nature |
| Melting Point | Not available | |
| Boiling Point | Not available |
Putative Synthesis and Chemical Logic
The synthesis of the 1-azaspiro[4.6]undecane core can be approached through several established synthetic strategies for spirocyclic amines. The choice of a particular route would be guided by factors such as the availability of starting materials, desired scale, and stereochemical control.
Conceptual Synthetic Workflow
A plausible and efficient approach to the 1-azaspiro[4.6]undecane skeleton involves an intramolecular cyclization strategy. This could be conceptualized as a multi-step process beginning with commercially available starting materials.
Caption: A conceptual workflow for the synthesis of 1-Azaspiro[4.6]undecane hydrochloride.
Step-by-Step Experimental Rationale
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Knoevenagel Condensation: The synthesis could commence with a Knoevenagel condensation between cycloheptanone and an active methylene compound, such as ethyl cyanoacetate. This reaction, typically base-catalyzed, would yield an α,β-unsaturated nitrile. The choice of base and reaction conditions is critical to maximize the yield and prevent side reactions.
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Michael Addition and Intramolecular Cyclization: The resulting cycloheptylideneacetonitrile could then undergo a Michael addition with a suitable nitrogen-containing nucleophile. Subsequent intramolecular cyclization would form the desired spirocyclic lactam. This step is pivotal as it establishes the core azaspiro[4.6]undecane framework.
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Reduction: The lactam functionality can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This step needs to be performed under inert atmosphere and with careful temperature control due to the highly reactive nature of the reducing agent.
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Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (1-Azaspiro[4.6]undecane) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Azaspiro[4.6]undecane hydrochloride would rely on a combination of spectroscopic techniques. Based on the known spectral properties of similar spirocyclic amines, the following characteristic signals can be anticipated.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cycloheptane and the pyrrolidine/piperidine rings. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear at a lower field. Due to the hydrochloride salt formation, the N-H proton would be expected to appear as a broad singlet at a downfield chemical shift, and its integration would correspond to one proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by the presence of ten distinct signals in the aliphatic region. The spiro carbon, being a quaternary carbon, would likely appear as a weak signal at a characteristic chemical shift. The carbons bonded to the nitrogen atom would be shifted downfield compared to the other methylene carbons of the rings.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt would be dominated by a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. The C-H stretching vibrations of the methylene groups in the rings would appear in the 2850-2950 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₉N) would be observed at m/z 153.15. The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the cycloheptane ring and cleavage of the pyrrolidine/piperidine ring.
Potential Applications in Drug Discovery and Development
While specific biological activities for 1-Azaspiro[4.6]undecane hydrochloride are not extensively documented in public literature, the broader class of azaspiro compounds has shown significant promise in various therapeutic areas. The rigid, three-dimensional structure of the azaspiro[4.6]undecane scaffold makes it an attractive starting point for the design of potent and selective ligands for a variety of biological targets.
Central Nervous System (CNS) Disorders
The spirocyclic amine motif is a common feature in many centrally acting agents. The conformational rigidity of the azaspiro[4.6]undecane core can be exploited to design ligands with high affinity and selectivity for specific receptors or transporters in the brain. Potential applications could include the development of novel antidepressants, anxiolytics, antipsychotics, or agents for neurodegenerative diseases.
Oncology
The unique topology of spirocyclic scaffolds can enable interactions with protein-protein interfaces or enzyme active sites that are challenging to target with more conventional, planar molecules. This opens up possibilities for the development of novel anticancer agents that act via mechanisms distinct from current therapies.
Other Therapeutic Areas
The versatility of the azaspiro[4.6]undecane scaffold also allows for its exploration in other therapeutic areas such as cardiovascular diseases, inflammatory disorders, and infectious diseases. The ability to introduce diverse functional groups onto the nitrogen atom and the carbocyclic ring provides a rich chemical space for lead optimization.
Safety, Handling, and Storage
As a research chemical with limited toxicological data, 1-Azaspiro[4.6]undecane hydrochloride should be handled with care, following standard laboratory safety procedures. The information below is based on the safety data for structurally related spirocyclic amines and amine hydrochlorides.
Hazard Identification
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Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Respiratory Sensitization: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Azaspiro[4.6]undecane hydrochloride is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its spirocyclic nature offers a desirable three-dimensional architecture that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining putative synthetic routes, predicting key physicochemical and spectroscopic properties, and highlighting potential therapeutic applications based on the broader class of azaspiro compounds. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further investigation into the synthesis and biological activity of 1-Azaspiro[4.6]undecane hydrochloride and its derivatives is warranted and is anticipated to yield valuable insights for the drug development community.
References
- Spectroscopic and Chemical Properties of the Amine. (2018). In Structure and Functions of Amine Oxidases (pp. 127-134).
- Infrared Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Nuclear Magnetic Resonance Spectroscopy of Amines. (2024). Chemistry LibreTexts.
